Dithionate

描述

Historical Development of Dithionate Research

The journey into understanding this compound chemistry began in the early 19th century. The discovery of its parent acid, dithionic acid (H₂S₂O₆), is credited to the French chemists Joseph Louis Gay-Lussac and Théodore Welter. encyclopedia.comwikisource.org Their pioneering work involved the reaction of manganese dioxide with an aqueous solution of sulfur dioxide. atomistry.com This method, which yields manganese this compound, remains a foundational synthesis route.

The initial preparative method discovered by Gay-Lussac and Welter involved a complex reaction where manganese dioxide oxidizes sulfur dioxide. atomistry.com The resulting manganese this compound solution could then be used to prepare other this compound salts through metathesis reactions. For example, adding barium hydroxide (B78521) would precipitate manganese hydroxide and leave barium this compound in solution. From this barium salt, a dilute solution of dithionic acid could be liberated by adding a stoichiometric amount of sulfuric acid, which precipitates barium sulfate (B86663). atomistry.com

Subsequent research throughout the 19th and 20th centuries focused on refining synthesis methods and characterizing the salts of this unique acid. These efforts led to the isolation and structural analysis of various this compound salts, including those of sodium, potassium, and barium, which are central to its modern applications. wikipedia.org

Table 1: Timeline of Key Developments in this compound Research

| Date | Development | Key Contributor(s) | Significance |

|---|---|---|---|

| Early 19th Century | Discovery of dithionic acid (H₂S₂O₆) | Gay-Lussac & Welter | First identification and synthesis of the this compound species. encyclopedia.comwikisource.org |

| 19th Century | Refinement of synthesis methods | Various researchers | Development of reliable routes to produce various this compound salts, such as oxidizing sodium sulfite (B76179) with manganese dioxide. wikipedia.org |

| 20th Century | Structural Characterization | Various researchers | Elucidation of the staggered and eclipsed conformations of the this compound anion in different crystalline salts using techniques like X-ray crystallography. atomistry.com |

| Late 20th/Early 21st Century | Application in Dosimetry | Various researchers | Investigation and development of barium this compound as a material for electron paramagnetic resonance (EPR) dosimetry. oup.comnih.gov |

| 21st Century | Use in Coordination Chemistry & Materials Science | Various researchers | Employment of this compound as a stable, non-coordinating, or weakly coordinating anion to facilitate the crystallization of large, complex cations and coordination polymers. rsc.orgresearchgate.net |

Significance of Dithionates in Contemporary Inorganic and Applied Chemistry

The significance of dithionates in modern research stems largely from their chemical stability. The this compound ion is resistant to both oxidation and reduction by moderate chemical agents. wikipedia.org While thermodynamically unstable towards oxidation to sulfate, the reaction has very poor kinetics, rendering the ion kinetically stable under normal conditions. wikipedia.org This stability is a key attribute for its primary applications.

One of the most prominent uses of the this compound anion is in crystallography . Researchers utilize this compound as a large, stable, and often non-coordinating counter-ion to facilitate the crystallization of large cationic complexes, particularly those with high oxidation states. wikipedia.org Its presence in the crystal lattice helps to stabilize the structure without interfering with the complex cation being studied. This has been instrumental in the structural elucidation of novel coordination compounds. rsc.org

In the field of radiation chemistry and physics , barium this compound has emerged as a promising material for dosimetry. oup.comnih.gov When crystalline barium this compound is exposed to gamma radiation, it forms stable SO₃⁻ radical ions. atomistry.com The concentration of these radicals, which can be precisely measured using Electron Paramagnetic Resonance (EPR) spectroscopy, is proportional to the absorbed radiation dose. This makes barium this compound a highly sensitive and stable dosimeter for various applications, including medical and industrial radiation monitoring. oup.comresearchgate.net

Furthermore, the this compound ion can function as a bidentate ligand , coordinating to metal centers through two of its oxygen atoms. atomistry.com This allows for the formation of unique coordination complexes and polymers where the this compound anion acts as a structural bridge or chelating agent. google.com

Table 2: Properties of Key this compound Compounds in Research

| Compound Name | Chemical Formula | Molar Mass (g/mol) | Crystal Structure (Hydrate) | Key Research Application |

|---|---|---|---|---|

| Sodium this compound | Na₂S₂O₆ | 206.11 | Orthorhombic (dihydrate) | Crystallization aid; studies of crystal habit modification. wikipedia.orgwhiterose.ac.uk |

| Potassium this compound | K₂S₂O₆ | 238.27 | Trigonal (anhydrous) | Basis for dosimeters for heavy ion beams; studies of coordination polymers. atomistry.comacs.org |

| Barium this compound | BaS₂O₆ | 297.46 | Orthorhombic (dihydrate) | EPR dosimetry for gamma radiation. oup.comnih.gov |

| Manganese(II) this compound | MnS₂O₆ | 215.06 | - | Intermediate in the primary synthesis of dithionates. |

Overview of Research Trajectories in this compound Science

Current and future research involving dithionates continues to build upon their established properties of stability and structural versatility. Several key trajectories are evident in the scientific literature.

Advanced Materials and Coordination Polymers: A significant area of ongoing research is the use of the this compound anion in designing and synthesizing novel coordination polymers and metal-organic frameworks (MOFs). Its role can be either as a weakly coordinating or non-coordinating counter-ion that templates the formation of specific network structures or as a bridging ligand itself. rsc.orgresearchgate.net Researchers are exploring how the size, shape, and charge of the this compound ion can be used to control the topology and properties of these advanced materials.

Radiation Dosimetry Development: The initial success of barium this compound has spurred further research into other this compound-based dosimeters. Studies are now exploring the response of materials like potassium this compound to different types of radiation, such as high-energy proton and heavy ion beams. acs.org This research aims to develop more sensitive and versatile dosimeters for applications in particle physics, space exploration, and advanced radiotherapy.

Computational Chemistry: The electronic structure of the this compound anion, with its relatively weak S-S bond, continues to be a subject of theoretical investigation. Advanced computational methods, such as Density Functional Theory (DFT), are employed to model its geometric and electronic properties, predict its behavior in different chemical environments, and understand the large energy barrier that accounts for its kinetic stability despite its thermodynamic instability toward oxidation. wikipedia.org

Crystal Engineering: A specialized research avenue involves using sodium this compound as a tailor-made impurity to control the crystallization process of other compounds. For instance, studies have shown that introducing trace amounts of sodium this compound can significantly modify the crystal habit of sodium chlorate (B79027), demonstrating a sophisticated application of this compound in fundamental crystal engineering. whiterose.ac.uk

Structure

2D Structure

3D Structure

属性

CAS 编号 |

14781-81-8 |

|---|---|

分子式 |

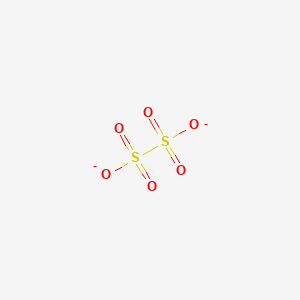

O6S2-2 |

分子量 |

160.13 g/mol |

InChI |

InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

InChI 键 |

RMGVZKRVHHSUIM-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)S(=O)(=O)[O-] |

规范 SMILES |

[O-]S(=O)(=O)S(=O)(=O)[O-] |

其他CAS编号 |

14781-81-8 |

产品来源 |

United States |

Synthetic Methodologies and Preparative Routes for Dithionate Species

Industrial-Scale Synthesis of Dithionates

The large-scale production of dithionates, primarily as sodium dithionite (B78146) (Na₂S₂O₄), is dominated by processes involving the reduction of sulfur dioxide. Several key methodologies are employed in industrial settings, each with distinct advantages and operational parameters.

Zinc Powder Reduction Methods for Sulfur Dioxide

One of the historically significant and still utilized methods for industrial dithionite production is the zinc powder reduction of sulfur dioxide. This process typically occurs in a two-step sequence. Initially, an aqueous slurry of zinc dust is treated with sulfur dioxide in a cooled, stirred reactor to form zinc dithionite (ZnS₂O₄) electronicsandbooks.comgoogle.com. The reaction is generally maintained at around 40°C electronicsandbooks.com.

Step 1: Formation of Zinc Dithionite

Following the completion of this reaction, the resulting solution is filtered to remove any unreacted zinc powder and other impurities electronicsandbooks.com. The second step involves the conversion of zinc dithionite to sodium dithionite by the addition of a sodium salt, such as sodium hydroxide (B78521) or sodium carbonate electronicsandbooks.comwikipedia.org. This causes the precipitation of zinc hydroxide or zinc carbonate, which is then removed by filtration electronicsandbooks.com.

Step 2: Conversion to Sodium Dithionite

The clarified sodium dithionite solution can then be treated to precipitate the anhydrous salt, for example, by vacuum concentration and the addition of sodium chloride at temperatures above 60°C electronicsandbooks.com. The final product is then filtered, washed (often with methanol), and dried electronicsandbooks.com.

Borohydride-Mediated Reduction Pathways

This process is advantageous as it avoids the use of heavy metals like zinc.

Alternative Reductant Systems (e.g., Formate)

The formate (B1220265) process represents another key industrial route for sodium dithionite production. In this method, sodium formate (HCOONa) acts as the reducing agent for sulfur dioxide in an aqueous methanol (B129727) solution mdpi.comgoogle.com. The reaction is typically carried out in the presence of an alkali, such as sodium hydroxide or sodium carbonate, to maintain the desired pH google.com.

The general reaction scheme involves the reduction of sulfur dioxide by the formate ion. The process can be optimized for high productivity and yield by carefully controlling the ratios of reactants, including sulfur dioxide to formate and the composition of the aqueous methanolic solvent mdpi.com. For instance, a batch process might involve adding a sulfur dioxide-methanol solution and an aqueous sodium formate solution to a methanol puddle containing methyl formate mdpi.com.

| Industrial Synthesis Method | Key Reductant | Primary Reactant | Typical Product | Key Process Features |

| Zinc Powder Reduction | Zinc (Zn) | Sulfur Dioxide (SO₂) | Sodium Dithionite (Na₂S₂O₄) | Two-step process involving formation of zinc dithionite intermediate. |

| Borohydride-Mediated Reduction | Sodium Borohydride (NaBH₄) | Sulfur Dioxide (SO₂) | Sodium Dithionite (Na₂S₂O₄) | High efficiency; avoids heavy metal usage. |

| Formate Process | Sodium Formate (HCOONa) | Sulfur Dioxide (SO₂) | Sodium Dithionite (Na₂S₂O₄) | Conducted in an aqueous methanol solvent; pH control is crucial. |

Laboratory-Scale and High-Purity Dithionate Preparation Techniques

For research and specialized applications requiring high-purity this compound, laboratory-scale synthesis and purification methods are employed. These often mirror the industrial processes but with greater control over reaction conditions and purification steps.

A common laboratory preparation of sodium dithionite dihydrate involves the reaction of zinc powder with sulfur dioxide in water at 0°C. Once the zinc has dissolved, the solution is filtered under an inert atmosphere. Sodium acetate (B1210297) is then added to the cold filtrate to precipitate the sodium dithionite dihydrate, which can be encouraged by cooling and shaking. The resulting crystals are filtered, washed with absolute alcohol, and dried under an inert atmosphere wikipedia.org.

For obtaining analytically pure sodium dithionite, recrystallization of commercial-grade material is a viable technique. A detailed procedure involves the recrystallization from a 0.1 M sodium hydroxide-methanol solution under anaerobic conditions. This method has been shown to yield dithionite with a purity of 99 ± 1% nih.gov.

Electrochemical Synthesis of Dithionates in Non-Aqueous Media

Electrochemical methods offer a pathway for the synthesis of dithionates, including in non-aqueous media, which can provide advantages in terms of product solubility and stability. The electrochemical reduction of sulfur dioxide in non-aqueous solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) has been studied.

In DMF, the reduction of SO₂ can lead to the formation of the dithionite ion (S₂O₄²⁻) dtic.mil. Cyclic voltammetry studies have shown that the reduction of SO₂ at approximately -0.95 V (vs. SCE) in DMF with a tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) electrolyte results in the formation of dithionite. The dithionite can then be oxidized in subsequent steps dtic.mil. The presence of different alkali metal salts can influence the product, with lithium perchlorate favoring dithionite formation dtic.mil.

Research has also demonstrated the synthesis of tetraethylammonium (B1195904) dithionite, which is soluble in organic solvents. This is achieved through anion-exchange chromatography of sodium dithionite and tetraethylammonium hydroxide. The resulting dithionite salt is significantly dissociated into the sulfur dioxide radical anion (SO₂⁻) in organic solvents like DMF, DMSO, and acetonitrile (B52724) electronicsandbooks.com. This highlights the different behavior of the dithionite ion in non-aqueous environments compared to aqueous solutions where the dissociation is much less extensive electronicsandbooks.com.

| Solvent System | Electrolyte/Counter-ion | Key Observation | Reference |

| Dimethylformamide (DMF) | Lithium Perchlorate | Favors the production of dithionite. | dtic.mil |

| Dimethylformamide (DMF) | Tetrabutylammonium Perchlorate (TBAP) | Reduction of SO₂ leads to dithionite formation. | dtic.mil |

| Dimethylformamide (DMF) | Tetraethylammonium | High dissociation of dithionite to SO₂⁻ radical anion. | electronicsandbooks.com |

| Dimethyl Sulfoxide (DMSO) | Tetraethylammonium | High dissociation of dithionite to SO₂⁻ radical anion. | electronicsandbooks.com |

| Acetonitrile | Tetraethylammonium | High dissociation of dithionite to SO₂⁻ radical anion. | electronicsandbooks.com |

Crystallization and Purification Protocols for this compound Salts

The final step in many synthetic procedures for dithionates is crystallization and purification to obtain a stable, high-purity solid product. The choice of solvent and conditions is critical to achieving the desired outcome.

For sodium dithionite, precipitation from aqueous solutions can be achieved by the addition of sodium chloride and methanol wikipedia.org. Another method involves precipitating sodium dithionite from a formamide (B127407) solution by adding a suitable agent like isopropanol, tetrahydrofuran, or n-propanol. The resulting crystals are then separated by filtration or centrifugation, washed, and dried under an inert atmosphere or vacuum electronicsandbooks.com.

To obtain high-purity sodium dithionite, recrystallization is a key technique. As mentioned, recrystallization from an aqueous sodium hydroxide-methanol mixture under anaerobic conditions is effective nih.gov. The process involves dissolving the crude dithionite in the alkaline solution and then adding methanol to induce crystallization of the purified salt. The anaerobic conditions are crucial to prevent oxidation of the dithionite.

Washing the filtered crystals is also an important step to remove residual reactants and byproducts. Methanol is frequently used as a washing solvent due to the low solubility of sodium dithionite in it, especially at elevated temperatures electronicsandbooks.comnih.gov. Finally, drying the purified crystals, often under vacuum or in a stream of nitrogen, is necessary to obtain the stable anhydrous or dihydrate form google.comwikipedia.org.

Reaction Mechanisms and Kinetic Studies of Dithionate Transformations

Aqueous Decomposition Pathways of Dithionate Ion

Despite its general stability, the this compound ion undergoes decomposition in aqueous solutions, primarily through disproportionation, a process significantly influenced by environmental factors like acidity and temperature. acs.org

The decomposition of this compound is critically dependent on acid concentration. acs.org The ion is considerably inert at room temperature, but its decomposition rate becomes detectable at elevated temperatures (50–90 °C). acs.orgnih.gov The fundamental reaction is a disproportionation where the this compound ion breaks down into sulfur species of different oxidation states. Research indicates that this process yields sulfur(IV) species, such as sulfur dioxide (SO₂) or its aqueous forms, bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻), and sulfate (B86663) (SO₄²⁻). acs.org The reaction is understood to proceed through the slow, rate-determining disproportionation of this compound, followed by subsequent, faster reactions of the intermediates formed. acs.orgnih.gov

The primary and rate-determining step in this compound transformation is its disproportionation to form sulfur(IV). acs.orgnih.gov This sulfur(IV) species is the key intermediate that is then rapidly oxidized in subsequent steps. acs.org

The sulfoxyl radical anion (SO₂⁻), a known paramagnetic intermediate in the decomposition of the related but distinct compound dithionite (B78146) (S₂O₄²⁻), is not identified as a direct intermediate in the decomposition pathway of this compound. rsc.orgrhhz.net The mechanisms for this compound focus on the formation of stable sulfur oxoanions like sulfite and sulfate. acs.org

The kinetics of this compound decomposition are strongly influenced by both pH and temperature. The ion is notably stable, but its decomposition is accelerated by increasing acidity (decreasing pH) and higher temperatures. ncsu.eduresearchgate.net Detectable reaction rates for its disproportionation and subsequent oxidation reactions are typically observed only at elevated temperatures, generally in the range of 50 °C to 90 °C. acs.orgnih.gov The requirement for high temperatures underscores the high activation energy of the this compound disproportionation reaction. proprocesseps.com

| Factor | Influence on Decomposition Rate | Source |

|---|---|---|

| Temperature | Rate increases significantly with increasing temperature (e.g., 50-90 °C required for detectable rates). | acs.orgnih.govproprocesseps.com |

| pH | Rate increases with increasing acidity (lower pH). | acs.orgnih.gov |

| Catalysts | While the primary disproportionation is not autocatalytic, the autoxidation of the resulting sulfur(IV) intermediate can be catalyzed by species like Ce(III) and I⁻ ions. | acs.org |

Redox Reactivity and Electron Transfer Processes Involving this compound

The redox chemistry of this compound is characterized by its kinetic inertness. Although thermodynamically unstable towards oxidation, the reactions are kinetically slow. wikipedia.org

This compound is resistant to oxidation by moderate oxidizing agents such as permanganate (B83412), dichromate, or bromine under normal conditions. wikipedia.orgwikidoc.org Oxidation to sulfate can be achieved but requires strongly oxidizing conditions, such as boiling with 5 M sulfuric acid in the presence of excess potassium dichromate or treatment with hydrogen peroxide followed by boiling with concentrated hydrochloric acid. wikipedia.orgwikidoc.org

Kinetic studies involving a variety of inorganic oxidizing agents have revealed a consistent mechanism: the this compound ion is never oxidized directly. acs.orgnih.gov The reactions are found to be zeroth-order with respect to the concentration of the oxidizing agent. This indicates that the rate-determining step is the slow, acid-dependent disproportionation of this compound into sulfur(IV). The sulfur(IV) intermediate is then oxidized rapidly by the inorganic species present. acs.orgnih.gov This mechanism has been confirmed for oxidants including halogens (I₂, Br₂), halo-oxyanions (IO₃⁻, BrO₃⁻, IO₄⁻), permanganate (MnO₄⁻), and chromium(VI). acs.orgnih.gov

| Oxidizing Agent | General Finding | Source |

|---|---|---|

| I₂, Br₂, I₃⁻, Br₃⁻ | Reaction is zeroth-order with respect to the oxidant; rate is determined by the slow disproportionation of S₂O₆²⁻. | acs.orgnih.gov |

| IO₃⁻, BrO₃⁻, IO₄⁻ | Reaction is zeroth-order with respect to the oxidant; rate is determined by the slow disproportionation of S₂O₆²⁻. | acs.orgnih.gov |

| MnO₄⁻, Cr(VI), Ce(VI) | Reaction is zeroth-order with respect to the oxidant; rate is determined by the slow disproportionation of S₂O₆²⁻. | acs.orgnih.gov |

| H₂O₂ | Oxidizes this compound to sulfate only under harsh conditions (e.g., boiling with concentrated HCl). | wikipedia.orgwikidoc.org |

Reductive Capabilities in Chemical Synthesis

While this compound (S₂O₆²⁻) is relatively inert, its related compound, sodium dithionite (Na₂S₂O₄), is a powerful and widely used reducing agent in organic synthesis and industrial processes. Current time information in Bangalore, IN.rsc.org It is valued for being inexpensive, safe to handle, and effective in protic solvents like water. wikipedia.orgresearchgate.net The following sections detail the reductive applications of sodium dithionite.

Sodium dithionite is an effective reagent for the chemoselective reduction of aldehydes and ketones to their corresponding alcohols. acs.orgyoutube.com The reaction is typically carried out in a water/dioxane or water/isopropanol mixture at elevated temperatures, commonly around 85°C. Current time information in Bangalore, IN.acs.orgyoutube.com A significant advantage of this method is its selectivity; other functional groups such as esters, amides, carbon-carbon double bonds, and halogens generally remain unaffected. youtube.com

The reduction can be performed under traditional batch conditions or using continuous flow methods. researchgate.net Flow chemistry offers advantages such as reduced reaction times (e.g., 64 minutes in flow vs. 12 hours in batch) and improved space-time productivity. researchgate.net Furthermore, flow conditions can be optimized to achieve selective reduction of aldehydes in the presence of ketones. researchgate.net

Table 1: Comparison of Batch vs. Flow Reduction of Aldehydes and Ketones with Sodium Dithionite researchgate.net

| Substrate | Product | Yield (Batch, 12h) | Yield (Flow, 64 min) |

|---|---|---|---|

| Benzaldehyde | Benzyl alcohol | 98% | 95% |

| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methanol | 95% | 99% |

| 4-Chlorobenzaldehyde | (4-Chlorophenyl)methanol | 92% | 94% |

| Acetophenone | 1-Phenylethanol | 73% | 65% |

| Cyclohexanone | Cyclohexanol | 65% | 55% |

Sodium dithionite has demonstrated utility in the reduction of certain aromatic systems. It is particularly effective for the reduction of pyridinium (B92312) salts to the corresponding piperidines. wikipedia.orgnih.gov This transformation is typically achieved by refluxing the pyridinium compound with sodium dithionite in a methanol-water solution. nih.gov The mechanism involves the initial formation of a sodium sulfinate intermediate which, under neutral or acidic conditions, proceeds to the final reduced product. Dithionite is also used for the reduction of other nitrogen-containing functional groups, including aromatic nitro compounds and diazonium salts. rsc.orgwikipedia.org

Sodium dithionite serves as a convenient reagent for various dehalogenation reactions under mild conditions. It can reductively dehalogenate carbon tetrachloride, with the primary product being the trichloromethanesulfinate anion (CCl₃SO₂⁻).

Another significant application is the dehalogenation of α-haloketones to their parent ketones. This reaction proceeds readily in aqueous or aqueous-DMF solutions. The reaction rate is sensitive to the nature of the halogen, with bromides reacting more readily than chlorides, and is also influenced by steric factors around the carbonyl group. Vicinal dihalides can also be dehalogenated with dithionite to form the corresponding alkenes. youtube.com

Table 2: Dehalogenation of α-Haloketones with Sodium Dithionite

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2-Bromoacetophenone | H₂O, RT, 24 hr | Acetophenone | 95% |

| 2-Chloroacetophenone | H₂O, 90°C, 1 hr | Acetophenone | 90% |

| Ethyl 2-bromoacetoacetate | H₂O/DMF, RT, 5 hr | Ethyl acetoacetate | 92% |

| 3-Bromocamphor | H₂O/DMF, 90°C, 7 hr | Camphor | 90% |

Ligand Exchange and Substitution Reactions of this compound

The this compound ion (S₂O₆²⁻) can function as a ligand in coordination complexes, participating in ligand exchange and substitution reactions. wikipedia.org It has been compared to the oxalate (B1200264) ion (C₂O₄²⁻) and is known to act as a chelating ligand, forming stable complexes with various metal cations. wikipedia.org

Complexes where the this compound ion has entered the coordination sphere of a metal center have been synthesized and characterized. Examples include cobalt(III) and chromium(III) complexes such as [Co(NH₃)₅(S₂O₆)]⁺ and cis-[Cr(en)₂F(S₂O₆)], where 'en' is 1,2-diaminoethane. wikipedia.org The infrared spectra of lanthanide this compound complexes have also indicated direct coordination of the this compound ion to the metal center.

In many cases, however, the this compound ion acts as a counter-ion to a cationic metal complex rather than as a directly bonded ligand. acs.orgwikipedia.org For example, crystal structures have been determined for compounds like aquabis(ethylenediamine)iridium(III)hydroxobis(ethylenediamine)iridium(III) this compound perchlorate (B79767) hydrate, where this compound balances the charge of the complex cation. acs.org The role of this compound—either as a coordinated ligand or a free counter-ion—is a key aspect of its behavior in coordination chemistry. wikipedia.org The study of these complexes is crucial for understanding the binding modes and reactivity of sulfur oxyanions. rsc.org

Computational and Theoretical Investigations of Dithionate

Quantum Mechanical Analysis of Dithionate Electronic Structure and Bonding

Quantum mechanics is the foundation for modern computational chemistry, providing the framework to solve the Schrödinger equation and describe the behavior of electrons in molecules. nih.gov This approach allows for the calculation of electronic structure, energy, and various molecular properties. miracosta.eduidosr.org

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a versatile quantum mechanical method used to investigate the electronic structure of many-body systems like atoms and molecules. idosr.orgwikipedia.org It is widely applied due to its favorable balance of computational cost and accuracy, making it a standard tool for optimizing molecular structures and predicting reaction mechanisms. wikipedia.orgorientjchem.org

For the this compound ion, DFT studies are crucial for understanding its geometry and stability. The structure of the this compound ion features a sulfur-sulfur bond, with each sulfur atom also bonded to three oxygen atoms. wikipedia.org Experimental data shows that the ion's conformation can vary depending on its environment; it is staggered in hydrated sodium this compound (Na₂S₂O₆·2H₂O) but nearly eclipsed in the anhydrous potassium salt (K₂S₂O₆). wikipedia.org DFT calculations can model these conformations and determine their relative energies, helping to explain these structural preferences. Computational studies on various sulfur oxyanions, including this compound, have been performed to analyze their structure and stability. researchgate.net The stability of the this compound ion can be partly attributed to its resonance structures, which delocalize the negative charge across the six oxygen atoms. bartleby.com

Ab Initio and Coupled Cluster Calculations on this compound Ion

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. dur.ac.uk Coupled cluster (CC) is a high-level ab initio technique that is considered one of the most accurate methods for small to medium-sized molecules, providing benchmark-quality results. frontiersin.org CC theory explicitly accounts for electron correlation—the interactions between electrons—by constructing the multi-electron wavefunction using an exponential operator. frontiersin.orgscielo.br

While specific coupled cluster energy values for the this compound ion are not detailed in the available literature, its application is noted in broader computational studies of sulfur oxyanions. researchgate.net Such calculations would provide highly accurate values for the ion's total energy, bond energies, and electronic structure, serving as a "gold standard" to benchmark the accuracy of more cost-effective methods like DFT. arxiv.org For instance, ab initio calculations are used to provide precise predictions for nuclear structure and binding energies in complex systems. tu-darmstadt.de

Investigation of Electron Detachment Energies

The stability of a multiply charged anion in the gas phase can be assessed by its electron detachment energy—the energy required to remove an electron. A positive vertical detachment energy (VDE) indicates that the anion is stable and will not spontaneously lose an electron. Electron propagator theory (EPT) is one computational method used to calculate these energies directly. auburn.edu

Theoretical studies on a series of small, multiply charged sulfur oxide anions have been conducted to determine their stability. utah.edu These investigations revealed that the this compound dianion (S₂O₆²⁻) is notable for having a positive vertical electron detachment energy. This finding confirms that the ion is electronically stable in the gas phase with respect to electron loss, a critical piece of information for understanding its intrinsic properties. utah.edu

| Anion | Property Investigated | Computational Finding | Implication |

|---|---|---|---|

| This compound (S₂O₆²⁻) | Vertical Electron Detachment Energy | Positive Value utah.edu | Electronically stable in the gas phase. |

Modeling of this compound Reaction Pathways and Transition States

Computational modeling is essential for mapping the intricate pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and the high-energy transition states that connect them.

Experimental studies provide a basis for what can be modeled computationally. For instance, the redox transformation of the this compound ion with a coordinated molybdenum complex has been investigated, with findings suggesting an outer-sphere electron transfer mechanism. researchgate.net The reaction products were identified as sulfur dioxide and a deactivated molybdenum complex. researchgate.netresearchgate.net Additionally, it is known that strong oxidizing agents can convert this compound to sulfate (B86663), while strong reducing agents can break the S-S bond to form sulfites and dithionites. wikipedia.org

Computational models would aim to elucidate these pathways by:

Optimizing the geometries of the reactants, transition states, and products.

Calculating the energy barriers (activation energies) for each step.

Confirming the nature of the proposed mechanism, such as the outer-sphere electron transfer.

Thermodynamic and Kinetic Predictions for this compound Transformations

Computational chemistry can predict the thermodynamic and kinetic parameters that govern chemical reactions. numberanalytics.comtytlabs.co.jp Thermodynamics deals with the energy difference between reactants and products (e.g., enthalpy and Gibbs free energy), indicating whether a reaction is favorable. numberanalytics.com Kinetics describes the rate at which the reaction occurs, which is related to the activation energy of the transition state. numberanalytics.com

Experimental studies on this compound transformations provide key data that computational models seek to replicate and explain. For the redox transformation of this compound with a molybdenum complex, the thermodynamic parameters were determined, revealing the process to be endothermic. researchgate.net

| Parameter | Value |

|---|---|

| Standard Enthalpy (ΔH‡) | 69.12 ± 0.05 kJ mol⁻¹ |

| Gibbs Energy (ΔG‡) | 80.10 ± 0.07 kJ mol⁻¹ |

These experimental values serve as benchmarks for theoretical predictions. Computational models can calculate these thermodynamic quantities from first principles, providing a deeper understanding of the factors controlling the reaction's feasibility and spontaneity.

Simulations of this compound Interactions with Material Surfaces

Molecular dynamics (MD) simulations are a powerful computational tool used to study the interactions between molecules and surfaces. scielo.br These simulations can reveal how molecules like this compound adsorb onto, and interact with, various materials, which is crucial for applications in areas like environmental remediation and catalysis. nih.govresearchgate.net

While specific MD simulations focusing solely on this compound were not found in the surveyed literature, the methodology is well-established for similar systems. For example, simulations have been used to investigate the interaction of polymers with metal oxide surfaces and proteins with minerals. scielo.brescholarship.org The general approach for simulating this compound interaction with a material surface, such as an iron oxide, would involve the following steps:

| Step | Description |

|---|---|

| 1. System Setup | A crystalline slab of the material (e.g., iron oxide) is generated. This compound ions and counter-ions are placed near the surface. |

| 2. Solvation | The simulation box is filled with explicit water molecules to replicate aqueous conditions. |

| 3. Equilibration | The system's temperature and pressure are stabilized to the desired conditions using an NVT (constant volume) or NPT (constant pressure) ensemble. escholarship.org |

| 4. Production Run | A long simulation is run to collect data on the trajectories of all atoms. |

| 5. Analysis | The trajectories are analyzed to determine interaction energies, adsorption orientation, residence time on the surface, and changes to the ion's structure upon binding. numberanalytics.com |

Such simulations could provide molecular-level insights into how this compound behaves at the interface with different materials, which is of significant interest in fields like geochemistry and materials science. acs.org

Advanced Spectroscopic and Analytical Characterization of Dithionates

Vibrational Spectroscopy of Dithionate (Raman and FTIR)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful tool for probing the molecular structure and bonding within the this compound ion. These techniques measure the vibrational energies of molecules, which are characteristic of their constituent atoms and the bonds connecting them.

Structural Elucidation in Solid State and Aqueous Solution

The this compound ion consists of two SO₃ groups linked by a sulfur-sulfur bond, resulting in a structure with D₃d symmetry. This high symmetry dictates the activity of its vibrational modes in Raman and IR spectroscopy. Single-crystal Raman studies have been instrumental in providing an unambiguous assignment of the Raman-active fundamentals. rsc.org

In the solid state, such as in sodium this compound dihydrate (Na₂S₂O₆·2H₂O), the this compound ion typically adopts a staggered conformation. wikipedia.org The vibrational spectra of solid dithionates can be influenced by the crystal lattice environment. rsc.org In aqueous solutions, the this compound ion is quite stable, and its vibrational spectrum can be readily obtained. rsc.orgwikipedia.org The key vibrational modes for the this compound ion are summarized in the table below.

| Vibrational Mode | Raman Frequency (cm⁻¹) (Aqueous Solution) | IR Frequency (cm⁻¹) (Solid State) | Description |

| ν(S-S) Stretch | ~280 | ~280 | S-S bond stretching |

| δ(SO₃) Bending | ~550 | ~550 | O-S-O bending modes |

| ν(S-O) Symmetric Stretch | ~1050 | ~1050 | Symmetric S-O bond stretching |

| ν(S-O) Asymmetric Stretch | Not Raman Active | ~1250 | Asymmetric S-O bond stretching |

Note: Frequencies are approximate and can vary with the cation and physical state.

Monitoring of this compound Stability and Decomposition via IR

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for monitoring the stability and decomposition of sulfur oxyanions like this compound in real-time. diva-portal.orgresearchgate.netncsu.edu While dithionates are generally stable, under certain conditions such as extreme heat or in the presence of strong reducing or oxidizing agents, they can decompose. wikipedia.org The decomposition of related compounds like dithionite (B78146) has been extensively studied using FTIR, where the disappearance of characteristic vibrational bands and the appearance of new bands corresponding to products like sulfite (B76179) (SO₃²⁻) and thiosulfate (B1220275) (S₂O₃²⁻) can be monitored. diva-portal.orgncsu.edu For instance, the antisymmetric SO₂ stretch of dithionite at approximately 1051 cm⁻¹ can be used to evaluate its stability in solution. diva-portal.org Similar principles apply to this compound, where changes in the intensity of its characteristic S-O stretching bands would indicate decomposition. rsc.orgnih.gov

Electronic Spectroscopy (UV-Vis and EPR) in this compound Studies

Electronic spectroscopy probes the electronic transitions within a molecule. While the this compound ion itself does not have strong absorptions in the visible region, UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy are crucial for its quantification and for studying radical species derived from it.

Quantification of this compound Concentration via UV Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.comyoutube.com The concentration of an absorbing species in a solution is directly proportional to its absorbance, a principle described by the Beer-Lambert Law. youtube.comupi.edu Although this compound itself is not strongly chromophoric, UV spectroscopy can be employed for its quantification, often in conjunction with other methods like ion chromatography. researchgate.net For instance, in the analysis of mixtures of sulfur oxyanions, UV detection following chromatographic separation is a common approach. researchgate.net The purity of related compounds like sodium dithionite has been assessed using UV spectroscopy by measuring the absorbance at 315 nm. nih.gov

Detection of Radical Intermediates via EPR

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. mdpi.comnih.gov The γ-irradiation of crystalline dithionates has been shown to produce the sulfonyl radical anion, SO₃•⁻. wikipedia.org This radical is paramagnetic and can be detected and characterized by EPR spectroscopy. wikipedia.orgnih.gov The study of such radicals is important for understanding the effects of radiation on materials, and barium this compound has been proposed as a potential material for radiation dosimetry based on the stable formation of this radical. wikipedia.org EPR spin trapping is another powerful technique where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct that can be readily detected by EPR, providing information about the initial radical intermediate. mdpi.comnih.gov

| Radical Species | Parent Compound | Generation Method | EPR g-value (average) |

| SO₃•⁻ | This compound (S₂O₆²⁻) | γ-irradiation | ~2.0035 |

| SO₂•⁻ | Dithionite (S₂O₄²⁻) | Decomposition | ~2.006 |

Note: The g-value is a characteristic property of a radical in an EPR spectrum. nih.gov

Chromatographic and Electrochemical Methodologies for this compound Analysis

Beyond spectroscopy, chromatographic and electrochemical methods provide powerful means for the separation and quantification of this compound, especially in complex matrices.

Ion chromatography (IC) is a premier technique for the analysis of anions, including this compound. It separates ions based on their affinity for an ion-exchange resin. A sensitive method for the simultaneous determination of this compound and sulfate (B86663) has been developed using ion chromatography with a suppressed conductivity detector. acs.org This method is rapid, accurate, and has been successfully applied to analyze complex leaching solutions. acs.org IC can effectively separate this compound from other common sulfur oxyanions like sulfite, sulfate, and thiosulfate, which often coexist in industrial and environmental samples. researchgate.netingentaconnect.com

Electrochemical methods, which measure changes in electrical properties like potential or current, are also applicable to this compound analysis. ethz.ch Techniques like voltammetry and chronoamperometry can be used. ethz.chresearchgate.netmdpi.com For instance, the electrochemical oxidation of related sulfur compounds like sulfite has been studied, where it can be oxidized to this compound and subsequently to sulfate. mdpi.com The oxidation of dithionite at a gold electrode has been shown to proceed in two steps, with sulfite as an intermediate. researchgate.net These principles can be adapted to develop electrochemical sensors and methods for the selective determination of this compound.

Ion Chromatography for this compound and Its Decomposition Products

Ion chromatography (IC) has emerged as a powerful and rapid technique for the analysis of this compound and its common decomposition products, such as sulfate (SO₄²⁻). A sensitive method for the simultaneous determination of this compound and sulfate utilizes a suppressed conductivity detector. acs.org This approach offers the advantage of speed and accuracy, making it suitable for industrial laboratory settings where such qualities are critical. researchgate.net

One validated IC method employs a gradient elution with a potassium hydroxide (B78521) (KOH) mobile phase, generated automatically, at a flow rate of 1.2 mL·min⁻¹. acs.org This method has demonstrated high sensitivity with detection limits of 0.63 mg·L⁻¹ for this compound and 0.42 mg·L⁻¹ for sulfate. acs.org The linearity of this technique is maintained over a concentration range of 5–200 mg·L⁻¹, with excellent accuracy. acs.org

For the analysis of the less stable dithionite (S₂O₄²⁻), a related sulfur oxyanion, ion-pair chromatography is often employed. In this approach, dithionite is derivatized through a quantitative reaction with formaldehyde to form the more stable hydroxymethanesulfinate. This derivative can then be separated from other sulfur oxyanions and quantified using a UV absorbance detector. researchgate.net

| Parameter | Value/Condition | Reference |

|---|---|---|

| Technique | Ion Chromatography with suppressed conductivity detection | acs.org |

| Mobile Phase | Potassium Hydroxide (KOH) gradient | acs.org |

| Flow Rate | 1.2 mL·min⁻¹ | acs.org |

| Detection Limit (this compound) | 0.63 mg·L⁻¹ | acs.org |

| Detection Limit (Sulfate) | 0.42 mg·L⁻¹ | acs.org |

| Linearity Range | 5–200 mg·L⁻¹ | acs.org |

Differential Pulse Polarography for this compound Determination

Differential pulse polarography (DPP) is an electrochemical technique that can be applied to the determination of this compound, often in the context of analyzing its precursor, dithionite, and the associated decomposition products. The method's utility extends to elucidating the mechanisms and kinetics of dithionite decomposition. researchgate.net The polarographic behavior of thionates has been studied using various electrolytes, which is foundational to the development of specific analytical methods. researchgate.net

The determination of dithionite, a strong reducing agent, can be achieved after its reaction with formaldehyde to form hydroxymethanesulfinate, which is electrochemically active. researchgate.net The resulting polarographic wave can be used for quantification. DPP offers the capability to determine dithionite, thiosulfate, and sulfide (B99878) without interferences when using appropriate supporting electrolyte solutions. researchgate.net While direct DPP methods for this compound are less common, the technique's application to related sulfur oxyanions highlights its potential for indirect analysis or in studies of this compound formation or degradation.

High-Performance Liquid Chromatography (HPLC) for Dithionates

High-performance liquid chromatography (HPLC) provides a versatile platform for the separation of inorganic anions, including this compound. Reversed-phase ion-pair chromatography is a particularly effective technique for separating hydrophilic or charged analytes like this compound on non-polar stationary phases. technologynetworks.com In this method, an ion-pairing reagent is added to the mobile phase. This reagent contains a hydrophobic part and an ionic part with a charge opposite to the analyte. The ion-pairing reagent forms a neutral, hydrophobic ion-pair with the this compound anion, which can then be retained and separated on a reversed-phase column, such as a C8 or C18 column. technologynetworks.com

The retention and separation in ion-pair chromatography are influenced by several factors, including the type and concentration of the ion-pairing reagent, the composition of the mobile phase (e.g., the proportion of organic solvents like acetonitrile (B52724) or methanol), and the pH. technologynetworks.com For the separation of polythionates, a category of sulfur anions that includes this compound, an octadecylsilica (ODS) column can be used with an acetonitrile-water mobile phase containing a tetrapropylammonium salt as the ion-pairing reagent. nih.gov Detection is typically achieved using a UV detector. nih.gov

X-ray Diffraction and Crystallography for this compound Crystal Structures

The structure of the this compound ion has been shown to vary depending on the cation and the presence of water of crystallization. In the solid state, the this compound ion in sodium this compound dihydrate (Na₂S₂O₆·2H₂O) adopts a staggered conformation. wikipedia.org In contrast, the anhydrous potassium salt (K₂S₂O₆) exhibits a nearly eclipsed conformation. wikipedia.org

Crystallographic studies have provided detailed geometric parameters for the this compound ion in various salts. For instance, in barium this compound dihydrate (BaS₂O₆·2H₂O), the this compound ions are located at centers of symmetry within the crystal lattice. iucr.org This positioning imposes certain constraints on the ion's geometry. The analysis of such crystal structures allows for the precise measurement of S-S and S-O bond lengths, as well as O-S-S and O-S-O bond angles. The torsional angle, which describes the rotation around the S-S bond, is a key parameter in defining the staggered or eclipsed conformation of the this compound ion.

| Compound | This compound Conformation | Key Structural Features | Reference |

|---|---|---|---|

| Sodium this compound Dihydrate (Na₂S₂O₆·2H₂O) | Staggered | The two SO₃ groups are rotated relative to each other around the S-S bond. | wikipedia.org |

| Potassium this compound (K₂S₂O₆) | Nearly Eclipsed | The oxygen atoms of the two SO₃ groups are nearly aligned when viewed down the S-S bond. | wikipedia.org |

| Barium this compound Dihydrate (BaS₂O₆·2H₂O) | Centrosymmetric | This compound ions are located at centers of symmetry. Each barium ion is ten-coordinated. | iucr.org |

The incorporation of this compound ions as impurities in host crystal lattices can significantly alter the properties of the host material. X-ray diffraction techniques are crucial for characterizing the structural environment of these guest ions. For example, when sodium chlorate (B79027) (NaClO₃) is crystallized in the presence of sodium this compound, the crystal habit is modified. Polarized extended X-ray absorption fine structure (EXAFS) at the sulfur K-edge has been used to probe the local structure around the this compound impurity. These studies have revealed that the S–S bond of the this compound ions aligns closely with specific lattice directions of the sodium chlorate crystal. High-resolution X-ray multiple diffraction has further shown that the incorporation of this compound leads to growth-induced anisotropy and subtle lattice distortions in the host crystal.

Other Advanced Analytical Techniques (e.g., Spectrophotometric Methods)

In addition to chromatographic and electrochemical methods, spectrophotometric techniques can be employed for the determination of this compound. One such method involves the quantitative oxidation of this compound to sulfate. rsc.org In a mixture containing sulfite, sulfate, and this compound, a multi-step analytical procedure can be used. After determining the sulfite and original sulfate concentrations in separate aliquots, a third aliquot is treated with an oxidizing agent, such as hydrogen peroxide followed by boiling with concentrated hydrochloric acid, to convert all this compound to sulfate. rsc.org The total sulfate concentration is then measured, and the amount of sulfate originating from this compound is calculated by subtraction. rsc.org This method is effective for determining this compound concentrations in the order of 1 x 10⁻⁴ M. rsc.org

Titrimetric methods have also been developed for the analysis of related sulfur compounds. For instance, sodium dithionite can be determined by titration with potassium hexacyanoferrate(III) using methylene blue as an indicator. semanticscholar.org While not a direct measurement of this compound, these titrimetric approaches are part of the broader suite of analytical tools for sulfur oxyanions and can be relevant in contexts where these species coexist.

Coordination Chemistry of Dithionate

Dithionate as a Ligand in Metal Complexes

The this compound ion, S₂O₆²⁻, can function as a ligand in coordination compounds, typically coordinating through its oxygen atoms wikipedia.org. This ability allows it to form complexes with various metal ions.

Synthesis and Characterization of this compound Coordination Compounds

The synthesis of metal this compound complexes often involves reactions between metal salts and this compound salts. For example, cobalt(II) this compound can be prepared by mixing aqueous solutions of cobalt sulfate (B86663) and barium this compound, followed by filtration to remove the precipitated barium sulfate and subsequent evaporation and crystallization nih.gov. Barium this compound itself can be prepared using established methods nih.gov.

Characterization of this compound coordination compounds employs a variety of analytical and spectroscopic techniques. These methods help to confirm the formation of the complex, determine its composition, and elucidate its structure and bonding. Common techniques include:

Elemental Analysis: Used to determine the empirical formula of the complex mdpi.com.

Spectroscopy:

Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the this compound ligand and its coordination to the metal center, often showing shifts in characteristic S-O stretching frequencies upon coordination nih.govmdpi.comresearchgate.net.

UV-Vis Spectroscopy: Can provide insights into the electronic transitions within the complex, which are influenced by the metal ion and its coordination environment mdpi.comcore.ac.ukekb.egscirp.org.

NMR Spectroscopy: Useful for characterizing complexes in solution, providing information about the ligand's environment and symmetry duq.eduacs.org.

EPR Spectroscopy: Applied to paramagnetic complexes to study the electronic structure and metal oxidation state core.ac.ukresearchgate.netacs.org.

Mössbauer Spectroscopy: Can be used for complexes containing Mössbauer-active isotopes, such as iron, to determine the oxidation state and magnetic properties of the metal center core.ac.uk.

X-ray Diffraction (XRD):

Single-Crystal X-ray Diffraction: Provides detailed three-dimensional structural information, including bond lengths, angles, and coordination geometry nih.govresearchgate.netacs.orgrsc.orgiucr.orgiucr.org.

Powder X-ray Diffraction: Used to characterize the crystalline phase of the synthesized compounds researchgate.netekb.eg.

Thermal Analysis (TG/DTG): Used to study the thermal decomposition behavior and confirm the composition of the complexes ekb.eg.

Molar Conductivity Measurements: Help to determine whether the complex is an electrolyte and the number of ions present in solution mdpi.comekb.eg.

Magnetic Susceptibility Measurements: Provide information about the magnetic properties of the complex and the oxidation state of the metal ion mdpi.comcore.ac.ukekb.egresearchgate.net.

For instance, the characterization of metal complexes with other ligands often involves these techniques to confirm coordination through specific atoms and determine geometry mdpi.comekb.eg. Studies on transition metal saccharide complexes also utilize a variety of spectral and analytical techniques for characterization and to establish solution stability core.ac.uk.

Bonding Modes and Geometries in this compound Complexes

The this compound ion can act as a bidentate ligand, coordinating to a metal center through two of its oxygen atoms wikipedia.org. The specific bonding mode and the resulting geometry of the metal complex depend on the metal ion, its oxidation state, and the presence of other ligands.

In some cases, the this compound ion can bridge between metal centers, leading to the formation of coordination polymers. For example, in catena-poly-[trans-tetraaquamanganese-μ-dithionato-κ²O,O'], [Mn(H₂O)₄(S₂O₆)], the this compound ligand bridges between manganese(II) centers, forming a polymeric structure iucr.org. Similar bridging modes have been observed in this compound complexes of other transition metals like copper(II) and cadmium(II) iucr.org.

The coordination geometry around the metal center in this compound complexes is often influenced by the coordination number. For a coordination number of six, the geometry is typically octahedral ekb.egmsu.edu. For example, cobalt(III) complexes with other multidentate ligands have been found to exhibit moderately distorted octahedral geometry with an S₂N₂O₂ coordination sphere when the ligand coordinates through sulfur, nitrogen, and oxygen atoms, with this compound acting as a counter-anion nih.goviucr.org.

Studies on other metal complexes with sulfur-containing ligands, such as dithiocarbamates, show that these ligands can bind in monodentate, bidentate, or anisodentate fashions, leading to diverse structural properties and geometries like tetrahedral, penta-coordinated, and hexa-coordinated arrangements researchgate.net. While this compound coordinates through oxygen, the principle of different bonding modes influencing geometry is relevant.

Redox Interactions Between this compound and Transition Metal Centers

Generally, this compound ions are considered stable and are not readily involved in redox reactions under mild conditions wikipedia.orgwikidoc.orgwikipedia.org. The sulfur atoms in the this compound ion are in the +5 oxidation state wikipedia.orgwikidoc.orgwikipedia.org. While thermodynamically unstable towards oxidation to sulfate, the kinetics of this reaction are slow wikipedia.org.

Studies on the oxidation of the this compound ion by certain iron(III) complexes in aqueous acidic media have been investigated to understand the kinetics and mechanism of such redox transformations researchgate.net. These studies can highlight the factors that influence the reactivity of the this compound ion in the presence of transition metal ions.

In some cases, the metal complex itself might undergo redox reactions, and the this compound ion, if coordinated or present as a counter-ion, could potentially play a role in stabilizing certain oxidation states or influencing the redox potential. For instance, studies on redox-responsive transition metal complexes, although not specifically with this compound as a primary ligand, demonstrate how the metal center's oxidation state can be modulated, and the surrounding environment can influence these processes acs.orgnih.gov.

While dithionite (B78146) (S₂O₄²⁻), a different sulfur oxoanion, is a powerful reducing agent used in various chemical and biochemical applications wikidoc.orgatamanchemicals.comfishersci.ptfiveable.me, it is crucial not to confuse it with this compound (S₂O₆²⁻), which exhibits different redox behavior wikipedia.orgwikidoc.orgwikipedia.org. Dithionite is known to readily reduce certain metal complexes core.ac.ukacs.orgnih.gov.

Stability and Reactivity of this compound in Coordination Environments

The stability and reactivity of the this compound ion can be influenced by its coordination to a metal center and the surrounding chemical environment. While aqueous solutions of dithionates are generally stable wikipedia.org, their incorporation into coordination polymers can sometimes enhance their thermal stability researchgate.net. For example, in certain metal-organic frameworks where this compound acts as a linker, the compounds exhibit high thermal stability researchgate.net.

The reactivity of coordinated this compound is generally low under mild conditions, consistent with the inherent stability of the free this compound ion wikipedia.orgwikipedia.org. However, in acidic media, while O-metal bonds might be cleaved, the S-S bond within the this compound ion tends to remain intact researchgate.net.

The stability of metal complexes containing this compound can be studied using various techniques, including UV-Vis absorption and cyclic voltammetry, to assess their behavior as a function of factors like pH core.ac.uk.

The γ-irradiation of crystalline dithionates has been shown to produce SO₃•⁻ radical ions wikipedia.org. This indicates that under specific energetic conditions, the this compound ion can undergo decomposition pathways.

The stability of other sulfur-containing ligands and their metal complexes can be affected by factors such as pH, temperature, and the presence of other species fiveable.mediva-portal.org. For instance, the stability of sodium dithionite solutions is influenced by heating temperature, concentration, and pH atamanchemicals.comdiva-portal.org. While this compound is more stable than dithionite, these factors can still play a role in the stability and potential reactivity of this compound in coordination environments.

Applications of Dithionates in Specialized Chemical Systems

Dithionate in Industrial Chemical Processes

The strong reducing power of dithionite (B78146) makes it a valuable reagent in several industrial processes, including the manufacturing of textiles, pulp, and paper, as well as in the synthesis of organic chemicals and the management of industrial waste.

In the textile industry, sodium dithionite is a key reducing agent, particularly for vat and sulfur dyes. oecd.org These dyes are insoluble in water and must be converted to a soluble "leuco" form to be applied to fibers. Dithionite facilitates this reduction. kci.go.kr For instance, in dyeing with Indigo (B80030) Pulverata Levis, sodium dithionite is used to reduce the insoluble indigo to its soluble form, allowing it to be absorbed by cotton fibers. kci.go.kr The efficiency of this reduction is influenced by factors such as temperature, with an optimal temperature noted at 60°C for this specific process. kci.go.kr Beyond this temperature, the dyeing effectiveness, as measured by the K/S value, tends to decrease. kci.go.kr Sodium dithionite is also employed to strip or remove dyes from textiles. mfa.org A combination of acid, dithionite, and peroxide can be used to effectively strip covalently bound reactive dyes from cotton, rendering the cellulosic material suitable for recycling. whiterose.ac.uk

In the pulp and paper industry, dithionite is used as a reductive bleaching agent. oecd.orgnih.gov It is particularly effective for bleaching mechanical pulps where the goal is to brighten the pulp without removing lignin (B12514952). researchgate.netnih.gov The dithionite reacts with chromophores in the lignin, which are responsible for the color of the pulp, making the pulp brighter. researchgate.net The bleaching process is complex, involving various competing reactions and the formation of several sulfur compounds like sulfite (B76179), sulfate (B86663), and thiosulfate (B1220275) in the bleaching filtrate. nih.gov The effectiveness of dithionite bleaching is enhanced by increased temperature, which promotes the diffusion of dithionite ions into the fiber cell walls. researchgate.net Dithionite can be used alone or in sequence with other bleaching agents, such as hydrogen peroxide, to achieve higher brightness levels. researchgate.net For instance, a two-stage peroxide-dithionite bleaching sequence can increase pulp brightness by approximately 18.5 ISO points. researchgate.net

Sodium dithionite is a versatile and selective reducing agent in organic chemistry. whiterose.ac.uk It is capable of reducing a variety of functional groups. For example, it can reduce aromatic nitro and diazonium compounds to anilines. researchgate.net One of its key applications is the selective reduction of a nitro group (-NO₂) to an amino group (-NH₂), a crucial step in the synthesis of aminophenols from nitrophenols without affecting other sensitive parts of the molecule. whiterose.ac.uk

The reducing power of dithionite is also utilized in the reduction of other organic compounds. It can reduce α,β-epoxy ketones to the corresponding β-hydroxy ketones. researchgate.net Furthermore, oximes can be readily reduced to amines using sodium dithionite, which is a key step in the synthesis of substituted phenethylamines, important intermediates for isoquinoline (B145761) derivatives. nih.gov In the presence of aldehydes, sodium dithionite can either form α-hydroxy-sulfinates at room temperature or reduce the aldehyde to its corresponding alcohol at temperatures above 85°C. nih.gov

Dithionite plays a role in the management of industrial waste streams, primarily as a treatment agent rather than an analytical target itself. Industrial processes that use dithionite, such as textile dyeing and pulp bleaching, generate wastewater containing residual dithionite and its decomposition byproducts. oecd.org Due to its reactive nature, dithionite in wastewater is rapidly oxidized to sulfate. oecd.org

The management of high-strength industrial wastewater containing dithionite can be complex. A combined process involving coagulation, catalytic ozonation, and sequencing batch reactors has been shown to be effective in treating sodium dithionite wastewater, achieving high removal efficiencies for chemical oxygen demand (COD) and suspended solids. nih.gov In the treatment of textile wastewater, dithionite can be used to decolorize effluents containing reactive dyes. whiterose.ac.uk Similarly, effluents from pulp and paper mills, which can be highly colored and toxic due to lignin and its derivatives, are a significant environmental concern. nih.gov While dithionite is used in the bleaching process, its role in end-of-pipe treatment is less prominent than other methods like coagulation-flocculation and biological treatments. nih.govannexpublishers.com

From an analytical perspective, monitoring the concentration of dithionite in industrial streams is important for process control and to understand its environmental fate. However, dithionite is unstable in solution, decomposing into various sulfur oxyanions. researchgate.net This makes its quantification challenging. Methods such as ion chromatography have been developed to provide a rapid and accurate determination of dithionite concentration, offering an alternative to traditional multi-step iodometric titrations. researchgate.net

This compound in Environmental Remediation and Analytical Chemistry

The reductive properties of dithionite are harnessed for the remediation of various environmental contaminants. It is effective in treating pollutants in soil and groundwater, particularly halogenated organic compounds, certain inorganic anions, and heavy metals.

Dithionite is recognized as a strong reducing agent capable of treating a range of environmental pollutants, including halogenated organic compounds, oxyacid salts, and heavy metals. researchgate.net The dehalogenation of halogenated organic compounds by dithionite can significantly improve their biodegradability. researchgate.net

Dithionite-based technologies are also applied in the remediation of soils contaminated with heavy metals. For instance, the simultaneous application of oxalic acid and dithionite has been shown to enhance the extraction of arsenic bound to iron oxides in soil. epa.gov In the context of wastewater treatment, ferrous dithionite can be used to remove heavy metal ions from acidic water. annexpublishers.com The dithionite ions reduce the heavy metal ions to their zero-valent state, causing them to precipitate out of the solution as metallic particles. annexpublishers.comresearchgate.net This process can be applied to treat wastewater from industries such as electroplating. epa.gov

A significant application of dithionite in environmental remediation is the reduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)). google.com Cr(VI) is a highly mobile and toxic contaminant often found in industrial waste. Sodium dithionite is an effective reductant for Cr(VI) in aqueous solutions and contaminated soils. nih.govgoogle.com

The reduction of Cr(VI) by dithionite is a kinetically favorable process, and the reaction rate is influenced by factors such as pH and temperature. nih.gov Studies have shown that the reaction is first-order with respect to Cr(VI). nih.gov The rate of reduction generally increases with decreasing pH. mfa.org In field applications, sodium dithionite has been used in combination with ferrous sulfate for the in situ chemical reduction of Cr(VI) in groundwater. mfa.org This approach not only directly reduces dissolved Cr(VI) but also transforms existing ferric oxides in the aquifer into reactive ferrous forms that can further contribute to the long-term remediation of the chromium plume. mfa.org Research has also demonstrated that in the presence of high iron content, such as in chromite ore processing residue, the reduction of Cr(VI) by sodium dithionite can be catalyzed by Fe(III). google.comcleanwaterprofessionals.org

Depression of Minerals in Flotation Processes

Extensive searches of scientific literature and chemical application databases did not yield information on the use of this compound (S₂O₆²⁻) as a depressant in mineral flotation processes. The primary sulfur-oxy anion used for this purpose, particularly for the depression of pyrite, is sodium dithionite (Na₂S₂O₄). researchgate.netdergipark.org.tr The function of dithionite in flotation is primarily as a reducing agent to control the pulp potential (Eh), a role for which the stable this compound ion is not suited. researchgate.netdergipark.org.tr Therefore, there is no established application of this compound for mineral depression in flotation to report.

Analytical Reagent in Non-Biological Material Analysis

The application of this compound as a conventional analytical reagent, such as in titrations, is not documented. Methodologies for the determination of sulfur-oxy anions, like iodometric titrations, typically focus on quantifying species like dithionite, thiosulfate, and bisulfite. acs.orgresearchgate.net

However, the this compound anion serves a specialized purpose in the analysis of crystal structures. Due to the kinetic stability of the this compound ion, it is employed to form single crystals with large cation complexes, particularly those in high oxidation states. wikipedia.org The Gibbs free energy change for the oxidation of the this compound anion to sulfate is highly negative (approximately -300 kJ/mol), indicating it is thermodynamically unstable towards oxidation. wikipedia.org Despite this, the reaction kinetics are very slow, making the ion stable under normal conditions. wikipedia.org This kinetic stability is advantageous, as the salts formed are stable enough to undergo crystallographic analysis without degradation. wikipedia.org This allows for the precise structural determination of complex cations that might otherwise be difficult to crystallize.

This compound in Materials Science and Engineering

In materials science, this compound is primarily recognized for its role as a crystal habit modifier.

Role in Crystal Habit Modification

A well-documented example of this compound's role in crystal habit modification is its effect on sodium chlorate (B79027) (NaClO₃) crystals. When sodium chlorate is crystallized from a solution containing sodium this compound (Na₂S₂O₆) as an impurity, its crystal habit undergoes a significant transformation. whiterose.ac.uk

Normally, sodium chlorate crystallizes in a cuboid form. However, the presence of this compound ions induces a change to a tetrahedral {1̅1̅1̅} morphology. whiterose.ac.uk This modification is a result of the specific interactions between the this compound ions and the growing crystal faces.

Detailed structural studies have provided a mechanistic model for this phenomenon:

Ionic Substitution: One of the SO₃⁻ anionic groups of the this compound (S₂O₆²⁻) ion substitutes for a host chlorate (ClO₃⁻) ion at the {1̅1̅1̅} growth interface of the crystal. whiterose.ac.uk

Lattice Alignment: The S-S bond of the incorporated this compound ions aligns closely with the <111>/<1̅1̅1̅> lattice direction of the sodium chlorate crystal. whiterose.ac.uk

Vacancy Creation: The incorporation of the this compound ion creates lattice vacancies and subtle distortions in the crystal lattice, leading to growth-induced anisotropy. whiterose.ac.uk The other SO₃⁻ group of the this compound can substitute for one or more chlorate ions in the subsequent growth layer, with the extent of this substitution depending on the impurity concentration. whiterose.ac.uk

This selective adsorption and incorporation process inhibits the normal growth rate of the {1̅1̅1̅} faces, allowing them to become the dominant expressed faces of the crystal, resulting in the observed tetrahedral shape.

Table 1: Effect of Sodium this compound on Sodium Chlorate Crystal Habit

Applications in Advanced Materials Synthesis

There is currently no significant body of research indicating the use of this compound as a precursor or reagent in the synthesis of advanced materials. Searches for its application in this area consistently lead to results for other sulfur compounds, most notably sodium dithionite (Na₂S₂O₄), which has been used as a reducing agent in the synthesis of gold nanoparticles. researchgate.netsciety.org The chemical stability of the this compound ion makes it less suitable for reactions, such as reduction or precipitation, that are often central to materials synthesis protocols.

Future Research Directions and Emerging Areas in Dithionate Chemistry

Development of Novel Dithionate Synthesis Routes

Current research in this compound chemistry includes the development of novel synthetic methodologies. Sodium dithionite (B78146), a related sulfur compound often confused with this compound but possessing different properties and applications, is being explored in new one-pot nitroreductive cyclization routes for synthesizing various organic compounds, such as benzimidazole (B57391) derivatives. researchgate.nettandfonline.com These methods utilize sodium dithionite as a cost-effective and mild reducing agent, offering advantages like short reaction times and easy workup procedures. tandfonline.com For instance, a novel synthetic methodology for Ticagrelor synthesis has been demonstrated using sodium dithionite in the presence of ammonia (B1221849) and methanol (B129727), highlighting its potential for industrial scale-up due to the use of cheaper reagents. jocpr.com

Further studies are planned to optimize the use of sodium dithionite in reduction processes, specifically by identifying suitable phase-transfer catalysts and solvent systems to minimize its consumption. asianpubs.org The synthesis of sulfur-bearing iron-rich nanoparticles also utilizes dithionite, which decomposes in aqueous solution to form hydrogen sulfide (B99878), leading to the precipitation of iron sulfide nanoparticles. soton.ac.uk However, unintended precipitation products can cause impurities that require mitigation. soton.ac.uk Future research aims to develop more sustainable synthesis techniques for these nanoparticles. soton.ac.uk

Advanced Mechanistic Elucidation of this compound Reactions

Understanding the intricate mechanisms of this compound reactions remains a key area of research. Studies are examining the reactions of model quinones with dithionite and sulfite (B76179) to better understand the reaction mechanisms and test for the presence of quinones in chromophoric dissolved organic matter (CDOM). marketresearchintellect.com Current findings indicate that the reactivity of methyl-substituted quinones with sodium dithionite and sodium sulfite depends on the degree and pattern of substitution, as well as their reduction potentials. marketresearchintellect.com Ongoing studies are extending this to methoxy-substituted quinones, naphthoquinones, and anthraquinones to gain a greater understanding of their reactions with sulfur-based reductants. marketresearchintellect.com

The decomposition of manganese this compound, an undesirable side-product in the reductive leaching of manganese ores, is another area of mechanistic study. asianpubs.org The disproportionation reaction of this compound has a high activation energy, requiring elevated temperatures for an appreciable rate. asianpubs.org Research focuses on the mechanism and kinetics of this oxidation to inform the design of reactors for this compound destruction. asianpubs.org

Furthermore, the interaction of sodium dithionite with metalloenzymes, such as [FeFe] hydrogenases, is being investigated to understand its influence on enzyme mechanisms. researchgate.netjocpr.com Studies have shown that sodium dithionite and its oxidation products can engage in side reactions, potentially complicating the interpretation of spectroscopic and activity measurements. researchgate.netjocpr.com For example, sodium sulfite, a dominant oxidation product of sodium dithionite, can bind to the active site of [FeFe] hydrogenases at low pH, affecting the redox potential of the [4Fe-4S] cluster and inhibiting activity. researchgate.netjocpr.com Future research will evaluate alternative artificial reductants to avoid these artifacts. researchgate.netjocpr.com

Exploration of New this compound-Based Materials

The unique properties of the this compound anion make it a subject of interest for the development of new materials. Barium this compound has been proposed as the basis for a radiation dosimeter due to the formation of stable SO₃•⁻ radical ions upon γ-irradiation, which can be detected by electron paramagnetic resonance. jocpr.comtandfonline.com Ammonium this compound has also been investigated as a potential dosimeter material, showing higher sensitivity compared to L-α-alanine in detecting radiation doses. tandfonline.com

Dithionic acid and its metal salts are being explored as components in electrolyte systems for metal finishing. acs.org Aqueous solutions containing dithionic acid and/or metal dithionates have shown promise in improving the quality of electrodeposits for metals like tin, copper, and nickel. acs.org They have also demonstrated enhanced rust-removing capability in metal surface cleaning solutions. acs.org

The use of sodium dithionite in the synthesis of gold nanoparticles is another emerging area. researchgate.net Dithionite can act as a reducing agent in the wet chemical synthesis of gold nanoparticles, potentially yielding uniform-sized colloidal gold nanoparticles suitable for biomedical applications when conjugated with proteins like bovine serum albumin (BSA). researchgate.net Different concentrations of sodium dithionite are being evaluated as shape-directing and stabilizing agents in this synthesis. researchgate.net

Computational Advancements in this compound System Modeling

Computational chemistry plays a vital role in understanding and predicting the behavior of chemical systems, including those involving dithionates. jocpr.comjocpr.comasianpubs.org Theoretical studies are increasingly used to complement experimental data and address research gaps. soton.ac.uk In the context of this compound chemistry, computational methods can provide valuable insights into molecular structures, reaction pathways, and the influence of various factors on reactivity. jocpr.comasianpubs.org